rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans

説明

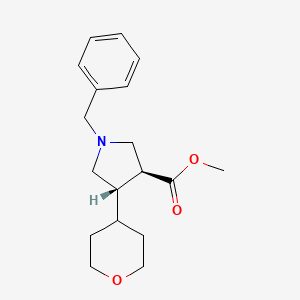

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and an oxan-4-yl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the oxan-4-yl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

化学反応の分析

Types of Reactions

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.

科学的研究の応用

Pharmacological Activity

Research has indicated that rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate exhibits promising pharmacological properties:

- Agonistic Activity : It has been studied for its role as a selective agonist in various receptor systems, particularly in the context of metabolic disorders such as obesity and diabetes .

- Potential Anticancer Agent : Preliminary studies suggest that compounds similar to this structure may inhibit key pathways involved in tumor growth, making them candidates for further investigation in cancer therapy .

Neuropharmacology

The compound's structural characteristics allow it to interact with central nervous system receptors, which could lead to applications in treating neurological disorders. Its potential as a neuroprotective agent is under investigation due to its ability to modulate neurotransmitter systems .

Analgesic Properties

Emerging data suggest that rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate may possess analgesic effects, providing a basis for its use in pain management therapies. This is particularly relevant in the context of developing alternatives to opioids for chronic pain relief .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis due to its functional groups that allow for copolymerization. This can lead to the development of novel materials with tailored properties for applications in coatings and biomedical devices.

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems. The ability to modify its structure could enhance the solubility and bioavailability of therapeutic agents .

Case Study 1: Antidiabetic Activity

A study investigated the effects of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate on glucose metabolism in diabetic rodent models. Results indicated a significant reduction in blood glucose levels compared to control groups, suggesting its potential as an antidiabetic agent.

Case Study 2: Cancer Cell Line Inhibition

In vitro experiments demonstrated that this compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway. These findings support further exploration into its role as an anticancer therapeutic .

作用機序

The mechanism of action of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

Similar compounds to rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans include other pyrrolidine derivatives with different substituents. Examples include:

- Methyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate

- Benzyl (3S,4S)-4-(oxan-4-yl)pyrrolidine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

The compound rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans (CAS Number: 2445749-56-2) is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₅NO₄

- Molecular Weight : 319.4 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a benzyl group and an oxane moiety, contributing to its unique pharmacological profile.

Pharmacological Profile

The biological activity of rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate has been investigated primarily in the context of its potential as a therapeutic agent. Key findings include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, related compounds in the pyrrolidine class have shown promising results against various cancer cell lines, indicating that structural modifications can enhance potency against specific targets.

- Receptor Interaction : The compound's structure suggests potential interactions with various receptors, including those involved in neurotransmission and cellular signaling pathways. Research on similar compounds indicates that modifications to the pyrrolidine structure can significantly affect binding affinity and efficacy.

- Inhibition Studies : In vitro assays have indicated that derivatives of this compound may inhibit specific enzymes or receptors linked to disease processes, such as cancer proliferation or inflammatory responses.

The mechanisms through which rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate exerts its effects are still under investigation. However, insights from related compounds suggest the following potential mechanisms:

- PARP Inhibition : Similar structures have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. This inhibition can lead to increased cytotoxicity in BRCA-mutated cell lines.

- CCR5 Antagonism : Some pyrrolidine derivatives have been identified as CCR5 receptor antagonists, which play a crucial role in HIV infection. This suggests that rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate may also exhibit antiviral properties.

Table 1: Summary of Biological Activities

Research Findings

A study focused on the synthesis and evaluation of pyrrolidine derivatives revealed that compounds with modifications similar to rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate demonstrated significant anticancer activity with low nanomolar potency against targeted receptors . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing biological efficacy.

特性

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJTFOADMNFOV-DLBZAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@H]1C2CCOCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。